molecular formula C26H31FN2O4 B12414083 Lidanserin-d6

Lidanserin-d6

Cat. No.: B12414083
M. Wt: 460.6 g/mol
InChI Key: JDYWZVJXSMADHP-QQWRRADESA-N
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Description

Lidanserin-d6 is a deuterated form of Lidanserin, a compound known for its role as a combined 5-HT2A and α1-adrenergic receptor antagonist . Lidanserin was initially developed as an antihypertensive agent but was never marketed . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lidanserin due to the stability imparted by the deuterium atoms.

Preparation Methods

The synthesis of Lidanserin-d6 involves the incorporation of deuterium atoms into the Lidanserin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:

    Deuterated Reagents: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are used.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

    Industrial Production: Industrial production methods for this compound would involve large-scale synthesis using deuterated reagents in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

Lidanserin-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Lidanserin-d6 has several scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of Lidanserin.

    Biology: Employed in studies to understand the interaction of Lidanserin with biological targets such as 5-HT2A and α1-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects and metabolic pathways in preclinical studies.

    Industry: Utilized in the development of analytical methods for the detection and quantification of Lidanserin in various matrices.

Mechanism of Action

Lidanserin-d6 exerts its effects by acting as an antagonist at 5-HT2A and α1-adrenergic receptors . The molecular targets and pathways involved include:

    5-HT2A Receptors: this compound binds to these receptors, inhibiting the action of serotonin, which can lead to reduced blood pressure and other physiological effects.

    α1-Adrenergic Receptors: By blocking these receptors, this compound prevents the action of norepinephrine, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Lidanserin-d6 can be compared with other similar compounds, such as:

    Glemanserin: Another 5-HT2A receptor antagonist with similar pharmacological properties.

    Pruvanserin: A selective 5-HT2A receptor antagonist used in the treatment of insomnia.

    Roluperidone: A compound with antagonistic effects on 5-HT2A and other receptors, investigated for its potential in treating schizophrenia.

    Lenperone: An antipsychotic drug with antagonistic effects on 5-HT2A and dopamine receptors.

    Iloperidone: An atypical antipsychotic with antagonistic effects on multiple receptors, including 5-HT2A and α1-adrenergic receptors.

    Ketanserin: A well-known 5-HT2A and α1-adrenergic receptor antagonist used in the treatment of hypertension.

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies.

Properties

Molecular Formula

C26H31FN2O4

Molecular Weight

460.6 g/mol

IUPAC Name

4-[3-[1,1,2,2,3,3-hexadeuterio-3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one

InChI

InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)/i2D2,11D2,14D2

InChI Key

JDYWZVJXSMADHP-QQWRRADESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)C2=CC=C(C=C2)F)C([2H])([2H])OC3=C(C=CC(=C3)C4CC(=O)NC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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